REACTION_CXSMILES
|
C[O-].[Na+].Cl.[NH2:5][OH:6].[CH2:7]1[C:15]2[C:10](=[CH:11][C:12]([CH2:16][C:17]#[N:18])=[CH:13][CH:14]=2)[CH2:9][CH2:8]1>CO>[OH:6][N:5]=[C:17]([NH2:18])[CH2:16][C:12]1[CH:11]=[C:10]2[C:15](=[CH:14][CH:13]=1)[CH2:7][CH2:8][CH2:9]2 |f:0.1,2.3|
|
Name
|
NaOMe
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC(=CC=C12)CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O and ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (eluant 20% EtOAc/hexane; 60% EtOAc/hexane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether/hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ON=C(CC=1C=C2CCCC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |